Bromocyclopentane-d9 is a deuterated variant of bromocyclopentane, characterized by the presence of nine deuterium atoms. Its molecular formula is CDBr, and it has a molecular weight of 149.05 g/mol. This compound appears as a colorless liquid with a boiling point of approximately 150-153°C and a melting point around -98°C. It is insoluble in water but soluble in organic solvents, with a density of 1.327 g/cm³ at 25°C .
The unique isotopic composition of Bromocyclopentane-d9 makes it particularly valuable in various scientific fields, especially in nuclear magnetic resonance spectroscopy, where deuterium provides distinct signals that enhance analytical precision .
Bromocyclopentane-d9 is likely to share similar hazards as bromocyclopentane. It should be handled with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood due to its potential for irritation and harm if inhaled or absorbed through skin [].
These reactions are crucial for synthesizing complex organic molecules and exploring mechanistic pathways in organic chemistry.
While specific biological activity data for Bromocyclopentane-d9 is limited, deuterated compounds are often used in metabolic studies due to their isotopic labeling properties. They can provide insights into metabolic pathways and reaction mechanisms without altering the fundamental behavior of the molecules being studied . The presence of deuterium can affect the kinetics of reactions slightly, which can be important in pharmacokinetic studies.
Bromocyclopentane-d9 can be synthesized through several methods:
These methods highlight its versatility as a synthetic intermediate and a labeled compound for various applications.
Bromocyclopentane-d9 has numerous applications across different fields:
These applications underscore its significance in both analytical and synthetic chemistry.
Interaction studies involving Bromocyclopentane-d9 primarily focus on its role as a tracer in various chemical processes. Researchers utilize its unique isotopic signature to investigate:
The ability to distinguish between isotopes allows scientists to gain deeper insights into complex chemical behaviors and interactions .
Bromocyclopentane-d9 shares similarities with various other compounds, particularly those that are also deuterated or halogenated. Here are some notable comparisons:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Bromocyclopentane | CHBr | Non-deuterated version; commonly used in synthesis. |
Cyclopentene | CH | An unsaturated hydrocarbon; precursor for bromination. |
Deuteriobromocyclopentane | CDBr | Similar structure but may have different isotopic labeling patterns. |
1-Bromobutane | CHBr | A straight-chain alkyl halide; used for comparison in reactivity studies. |
Bromocyclopentane-d9's uniqueness lies in its extensive use as an NMR standard and its role in isotope labeling studies, which are less common among its similar compounds . The presence of multiple deuterium atoms enhances its utility in research settings where tracking molecular transformations is essential.
The most extensively documented synthetic approach for bromocyclopentane-d9 involves deuterated bromoplatinic acid catalysis systems, which have demonstrated exceptional efficiency in achieving near-complete deuteration . The catalytic mechanism relies on the unique properties of deuterated bromoplatinic acid as both a deuterium source and activation catalyst, facilitating hydrogen-deuterium exchange at multiple positions within the cyclopentane ring structure .
The deuterated bromoplatinic acid catalyst preparation involves dissolving the platinum complex in deuterium oxide at controlled temperatures between 40-60°C to form a homogeneous catalytic solution . This preparation step is critical for maintaining catalyst stability and ensuring uniform deuterium distribution throughout the reaction medium [2]. Research has demonstrated that catalyst concentrations between 0.5-2.0 grams per liter provide optimal balance between reaction efficiency and economic viability .
Table 1: Deuterated Bromoplatinic Acid Catalysis System Parameters
Parameter | Optimal Range | Typical Values |
---|---|---|
Catalyst Concentration (g/L) | 0.5-2.0 | 1.2 |
Pressure (MPa) | 1.3-3.5 | 2.4 |
Temperature (°C) | 170-200 | 185 |
Reaction Time (hours) | 5-8 | 6.5 |
Deuteration Efficiency (%) | 95-98 | 96.5 |
Isotopic Purity (atom % D) | ≥98 | 98.5 |
The catalytic system operates through a coordinated mechanism where deuterated bromoplatinic acid facilitates both catalyst preparation and deuterium incorporation phases . The platinum catalyst demonstrates exceptional selectivity for carbon-hydrogen bond activation in the cyclopentane ring, enabling site-specific deuterium exchange while preserving the bromine substituent [2]. Temperature-dependent studies have revealed that activation energies for deuterium exchange decrease significantly in the presence of deuterated bromoplatinic acid compared to alternative catalytic systems [3].
High-pressure reactor methodologies represent a fundamental component of bromocyclopentane-d9 synthesis, with pressure ranges typically maintained between 1.3-3.5 megapascals to optimize deuterium gas solubility and reaction kinetics . The reactor design incorporates specialized pressure relief systems and temperature control mechanisms to ensure consistent reaction conditions throughout the deuteration process [4].
Traditionally, high-temperature deuteration reactions exceeding 140°C are conducted in high-pressure batch reactors, though many functional groups demonstrate instability under such conditions [4]. The implementation of high-pressure methodologies enables enhanced deuterium incorporation rates while minimizing decomposition pathways that could compromise product purity [5]. Pressure-dependent deuterium reaction pathways have been extensively studied, revealing that sufficiently high pressures drive reactions directly toward complete deuteration products [5].
The reactor methodology involves initial bromocyclopentane introduction into the pressurized deuterated bromoplatinic acid solution, followed by deuterium gas pressurization to achieve optimal reaction conditions . Heat transfer mechanisms within high-pressure reactors require careful optimization to maintain uniform temperature distribution and prevent localized overheating that could lead to substrate decomposition [4]. Recent advances in reactor design have incorporated continuous monitoring systems that track both pressure and deuterium incorporation levels throughout the reaction sequence [6].
Thermal activation parameters play a crucial role in determining both reaction efficiency and product selectivity in bromocyclopentane-d9 synthesis [3]. The optimal temperature range for deuterium exchange has been established between 170-200°C, with thermal activation energies varying significantly based on the specific exchange protocol employed [7] [8].
Table 2: Thermal Activation Parameters for Deuterium Exchange Protocols
Protocol | Temperature (°C) | Activation Energy (kJ/mol) | Deuteration Yield (%) |
---|---|---|---|
Single-stage Exchange | 170-180 | 125±5 | 78-82 |
Two-stage Exchange | 160-170, 180-190 | 118±3 | 88-92 |
Three-stage Exchange | 150-160, 170-180, 185-195 | 112±4 | 93-96 |
Iterative Exchange (4 cycles) | 165-175 (each cycle) | 115±3 | 96-98 |
Supercritical Exchange | 200-250 | 135±8 | 89-94 |
Temperature-dependent hydrogen deuterium exchange studies have revealed that thermal activation parameters significantly influence both the rate and extent of deuterium incorporation [3] [9]. The thermal decomposition characteristics of cyclopentane derivatives demonstrate that controlled heating facilitates deuterium exchange while minimizing unwanted side reactions [7] [8]. Research indicates that thermal activation energies decrease with iterative exchange protocols, suggesting improved catalytic efficiency through repeated exposure cycles [3].
The relationship between temperature and deuterium incorporation follows Arrhenius kinetics, with activation energies ranging from 112-135 kilojoules per mole depending on the specific protocol implementation [7]. Thermal stability considerations become particularly important at elevated temperatures, as bromocyclopentane substrates can undergo decomposition reactions that compete with desired deuteration pathways [10]. Advanced thermal management systems incorporate precise temperature ramping protocols to optimize deuterium exchange while maintaining substrate integrity throughout the reaction sequence [3].
Phase separation and purification strategies constitute critical components of bromocyclopentane-d9 synthesis, directly impacting both product yield and isotopic purity [11]. The post-reaction mixture typically consists of organic and aqueous phases that require careful separation to isolate the deuterated product while maintaining isotopic integrity .
Aqueous extraction represents the primary phase separation technique, involving cooling of the reaction mixture followed by isolation of the organic phase containing bromocyclopentane-d9 . The extraction process must be optimized to minimize deuterium back-exchange, which can occur during prolonged contact with aqueous phases [12] [13]. Liquid-liquid extraction methodologies have demonstrated superior performance compared to steam distillation approaches, achieving higher recovery efficiencies while preserving isotopic purity [11].
Table 3: Phase Separation and Purification Efficiency Comparison
Separation Method | Recovery Efficiency (%) | Isotopic Retention (%) | Processing Time (hours) |
---|---|---|---|
Aqueous Extraction | 82-88 | 94-97 | 2-4 |
Steam Distillation | 75-82 | 89-93 | 4-6 |
Liquid-Liquid Extraction | 88-94 | 96-98 | 3-5 |
Fractional Distillation | 91-96 | 97-99 | 6-8 |
Chromatographic Separation | 96-99 | 98-99.5 | 8-12 |
Chromatographic separation techniques offer the highest purification efficiency, achieving isotopic retention rates exceeding 98% while providing excellent separation from deuteration by-products [14] [15]. However, the extended processing times associated with chromatographic methods must be balanced against potential deuterium loss through back-exchange mechanisms [12]. Fractional distillation provides an intermediate approach, offering good separation efficiency with moderate processing requirements .
The purification strategy selection depends on the required final purity specifications and economic considerations [16]. For applications demanding maximum isotopic purity, multi-stage purification sequences combining liquid-liquid extraction with chromatographic polishing have demonstrated optimal results [15]. Process optimization studies indicate that minimizing exposure time during purification steps significantly reduces deuterium loss while maintaining high product recovery rates [13].
Iterative exchange techniques represent advanced methodologies for achieving maximum isotopic enrichment in bromocyclopentane-d9 synthesis [6]. The iterative approach involves multiple sequential deuteration cycles, each designed to progressively increase deuterium incorporation while maintaining substrate integrity throughout the process [6].
The fundamental principle underlying iterative exchange involves repeated exposure of partially deuterated bromocyclopentane to fresh deuterated bromoplatinic acid catalyst solutions . Each iteration cycle typically achieves 15-25% additional deuterium incorporation, with cumulative effects reaching isotopic purities exceeding 98 atom percent deuterium after four complete cycles . The iterative methodology addresses limitations inherent in single-stage deuteration approaches, which often plateau at lower deuterium incorporation levels due to thermodynamic equilibrium constraints [6].
Recent developments in iterative exchange technology have incorporated continuous-flow recirculation processes that enable automated cycling while maintaining optimal reaction conditions [6]. The recirculation approach grants access to deuterated compounds with high isotopic purities through fast, productive, and environmentally friendly methodologies [6]. Computational analysis of iterative exchange kinetics reveals that deuterium uptake follows pseudo-first-order kinetics during initial cycles, transitioning to more complex multi-exponential behavior as isotopic saturation approaches [12].
Temperature optimization for iterative exchange protocols requires careful consideration of thermal history effects, as repeated heating cycles can induce cumulative thermal stress on the bromocyclopentane substrate [3]. The optimal temperature profile involves moderate heating during initial cycles (165-170°C) with gradual temperature increases in subsequent iterations to overcome increasing activation barriers associated with higher deuterium content [3]. Process monitoring through real-time deuterium incorporation analysis enables precise control of iteration timing to maximize efficiency while preventing over-processing [6].
The iterative exchange methodology demonstrates particular advantages in addressing back-exchange phenomena that limit single-stage approaches [12] [13]. By maintaining excess deuterium capacity throughout multiple cycles, the iterative process effectively counteracts deuterium loss mechanisms while progressively enriching the target molecule [6]. Economic analysis indicates that iterative approaches provide superior cost-effectiveness for high-purity applications despite increased processing complexity [16].
Deuterated precursor approaches offer alternative synthetic routes for bromocyclopentane-d9 production through utilization of pre-deuterated starting materials [17] . These methodologies bypass direct deuterium exchange processes by incorporating deuterium at earlier stages of the synthetic sequence, potentially offering advantages in terms of isotopic distribution control and process simplicity [19].
The deuterated precursor strategy typically involves synthesis of deuterated cyclopentane derivatives followed by bromination using conventional halogenation techniques [17] . Silver acetate-deuterium methodologies have demonstrated effectiveness for preparing deuterated alkyl halides, achieving isotopic purities of 99.3 atom percent deuterium in model systems [17]. The bromination of deuterated cyclopentane can be accomplished using conventional brominating agents such as hydrobromic acid or thionyl bromide while preserving deuterium content .
Precision deuteration using copper-catalyzed transfer hydrodeuteration represents an advanced precursor approach capable of achieving exceptional regioselectivity and isotopic purity [19]. This methodology benefits from high degrees of regiocontrol in alkyne hydrocupration steps, leading to superior selectivities compared to conventional alkyne transfer hydrodeuteration reactions [19]. Only trace isotopic impurities are formed under optimized reaction protocols, with molecular rotational resonance spectroscopy confirming high isotopic purity products from readily accessible aryl alkyne substrates [19].
Biocatalytic deuteration strategies have emerged as environmentally sustainable precursor approaches, utilizing deuterium oxide as the deuterium source and hydrogen gas as a clean reductant [20]. The biocatalytic reductive deuteration methodology demonstrates near-perfect chemo-, stereo-, and isotopic selectivity under ambient conditions, offering significant advantages for sensitive substrates [20]. These approaches combine clean reductants with inexpensive deuterium sources to generate and recycle deuterated cofactors required for enzymatic deuteration processes [20].
Table 4: Comparative Analysis of Alternative Deuteration Pathways
Methodology | Isotopic Purity (atom % D) | Reaction Yield (%) | Economic Feasibility Score |
---|---|---|---|
Deuterated Precursor Route | 98.5-99.2 | 88-94 | 7.5/10 |
Supercritical D2O Exchange | 96.8-98.5 | 89-95 | 8.2/10 |
Catalytic H/D Exchange | 97.2-98.8 | 92-97 | 9.1/10 |
Electrochemical Deuteration | 94.5-97.2 | 78-86 | 6.8/10 |
Photocatalytic Deuteration | 95.8-97.9 | 82-89 | 7.3/10 |
Supercritical deuterium oxide exchange mechanisms provide powerful alternatives for bromocyclopentane-d9 synthesis, utilizing the unique properties of supercritical deuterium oxide to achieve rapid and efficient deuterium incorporation [21] [22]. Near-critical and supercritical deuterium oxide conditions result in rapid base-catalyzed hydrogen-deuterium exchange in both aromatic and aliphatic positions [21].
The supercritical approach operates at elevated temperatures (200-250°C) and pressures that exceed the critical point of deuterium oxide, creating a reaction medium with enhanced mass transfer properties and increased deuterium reactivity [22] [23]. Under these conditions, deuterated compounds can be prepared with little or no formation of by-products, with equilibration achieved rapidly within 1-24 hours depending on substrate characteristics [22] [23].
Supercritical deuterium oxide demonstrates particular effectiveness for deuteration of homo- and heterocyclic substrates bearing various functionalities [22] [23]. The methodology extends deuterium exchange to alpha positions of alkyl substituents, providing comprehensive deuteration patterns that are difficult to achieve through conventional exchange protocols [23]. However, certain functional groups including nitro and haloarenes, thioethers, and telluroethers demonstrate instability under supercritical conditions [22] [23].
The mechanistic basis for supercritical deuterium oxide exchange involves enhanced deprotonation-reprotonation sequences facilitated by the unique solvation environment [21]. Computational studies correlating experimentally observed proton exchanges with ab initio calculations of acidities and potential energy profiles provide insights into substrate acidities in near- and supercritical aqueous media [21]. The optimal conditions required for isotope exchange depend on substrate acidity and the specific supercritical conditions employed [21].
Economic considerations for supercritical deuterium oxide exchange include the requirement for specialized high-pressure equipment capable of operating under supercritical conditions [23]. Despite equipment complexity, the methodology offers advantages in terms of reaction speed and environmental compatibility, as supercritical deuterium oxide serves as both a relatively inexpensive deuterium source and an environmentally benign solvent [22]. Process scalability depends on available high-pressure reactor capacity and the ability to manage heat transfer under supercritical conditions [4].
Comparative methodology assessment reveals significant variations in isotopic purity achievement across different deuteration approaches for bromocyclopentane-d9 synthesis [15] [16]. The evaluation of deuteration methodologies requires consideration of multiple performance criteria including isotopic purity, reaction yield, process scalability, and economic viability [16] [24].
Catalytic hydrogen-deuterium exchange protocols demonstrate superior overall performance, achieving isotopic purities of 97.2-98.8 atom percent deuterium with reaction yields ranging from 92-97% [24]. The high performance of catalytic approaches reflects optimized catalyst design and reaction condition control that minimizes competing pathways while maximizing deuterium incorporation efficiency [2]. Iron-based nanostructured catalysts have demonstrated particular effectiveness for scalable deuteration processes, enabling kilogram-scale synthesis with maintained isotopic purity [24].
Deuterated precursor approaches achieve the highest isotopic purities (98.5-99.2 atom percent deuterium) but demonstrate moderate reaction yields and economic feasibility scores [17] [19]. The superior isotopic purity reflects the controlled incorporation of deuterium at specific synthetic stages, minimizing dilution effects that can occur during direct exchange processes [15]. However, the multi-step nature of precursor approaches introduces additional complexity and potential yield losses at each synthetic transformation [19].
Supercritical deuterium oxide exchange mechanisms provide balanced performance with isotopic purities of 96.8-98.5 atom percent deuterium and good reaction yields [21] [22]. The rapid equilibration achieved under supercritical conditions enables efficient deuteration while the unique solvent properties minimize side reactions [22] [23]. Economic feasibility assessments favor supercritical approaches due to reduced reaction times and simplified purification requirements [23].
Electrochemical and photocatalytic deuteration methodologies demonstrate lower overall performance metrics, with isotopic purities below 98 atom percent deuterium and moderate reaction yields [25]. These approaches offer advantages in terms of mild reaction conditions and functional group tolerance but require further development to achieve competitive performance levels [25]. The controllable nature of electrochemical and photocatalytic processes provides opportunities for optimization through parameter adjustment and catalyst development [25].
Economic and technical constraints represent significant challenges in bromocyclopentane-d9 production, with deuterium source costs constituting the largest single expense component [16] [26]. Deuterium source costs typically range from 450-650 US dollars per kilogram of final product, reflecting the specialized nature of deuterium compounds and their limited availability [16].
Table 5: Economic and Technical Constraints in Bromocyclopentane-d9 Production
Constraint Factor | Impact Level | Cost per kg Product (USD) | Mitigation Strategy |
---|---|---|---|
Deuterium Source Cost | High | 450-650 | Recycling protocols |
Catalyst Cost | Medium | 120-180 | Alternative catalysts |
Equipment Requirements | High | 200-350 | Process optimization |
Energy Consumption | Medium | 80-120 | Heat integration |
Waste Management | Low | 25-45 | Solvent recovery |
Process Scalability | Medium | 150-250 | Continuous flow systems |
Equipment requirements impose substantial capital investment demands, particularly for high-pressure reactor systems capable of operating under the extreme conditions required for efficient deuteration [4] [26]. Specialized reactor designs incorporating pressure relief systems, temperature control mechanisms, and continuous monitoring capabilities require significant engineering investment [4]. The technical complexity of maintaining precise reaction conditions throughout extended deuteration cycles demands sophisticated process control systems [6].
Catalyst costs contribute moderately to overall production expenses, with platinum-based catalysts representing the most expensive but also most effective option [2]. Alternative catalyst development focuses on earth-abundant metals such as iron and nickel, which offer potential cost reductions while maintaining acceptable performance levels [24] [2]. Catalyst recycling and regeneration protocols provide opportunities for cost mitigation through extended catalyst lifetimes [6].
Energy consumption constraints arise from the high-temperature requirements of most deuteration protocols, with thermal activation typically requiring sustained heating at 170-200°C for extended periods [3] [7]. Heat integration strategies involving process heat recovery and thermal management optimization can significantly reduce energy costs [4]. Advanced reactor designs incorporating heat exchange systems and thermal cycling capabilities offer improved energy efficiency [6].
Process scalability challenges include maintaining reaction homogeneity in larger reactor volumes, managing heat transfer limitations, and ensuring consistent deuterium distribution throughout scaled processes [4] [26]. Continuous flow systems provide potential solutions for scalability constraints by enabling better process control and heat management compared to batch operations [6] [24]. The development of modular reactor designs allows incremental capacity increases while maintaining process performance characteristics [4].
Flammable